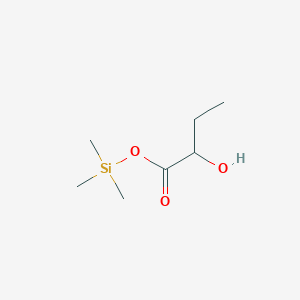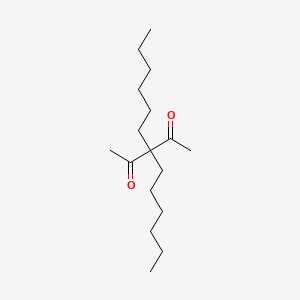
3,3-Dihexylpentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dihexylpentane-2,4-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups at the 2 and 4 positions of the pentane chain, with hexyl groups attached to the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dihexylpentane-2,4-dione can be achieved through several methods. One common approach involves the alkylation of pentane-2,4-dione with hexyl halides in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as phase transfer catalysts can be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dihexylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3-Dihexylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diketones.
Industry: Used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism by which 3,3-Dihexylpentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hexyl groups provide hydrophobic interactions that can affect the compound’s solubility and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylpentane-2,4-dione: Similar structure but with methyl groups instead of hexyl groups.
3,3-Diethylpentane-2,4-dione: Contains ethyl groups instead of hexyl groups.
3,3-Dipropylpentane-2,4-dione: Contains propyl groups instead of hexyl groups.
Uniqueness
3,3-Dihexylpentane-2,4-dione is unique due to the presence of long hexyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs
Eigenschaften
CAS-Nummer |
112114-41-7 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
3,3-dihexylpentane-2,4-dione |
InChI |
InChI=1S/C17H32O2/c1-5-7-9-11-13-17(15(3)18,16(4)19)14-12-10-8-6-2/h5-14H2,1-4H3 |
InChI-Schlüssel |
NSCOZOWRDYTMHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCC)(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)
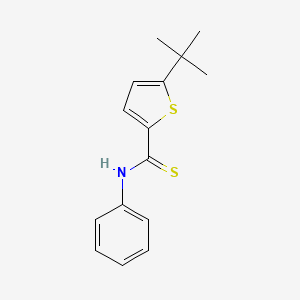
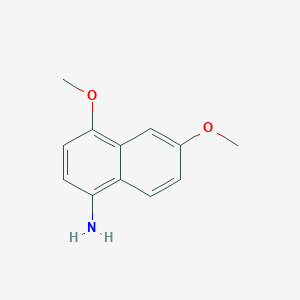
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
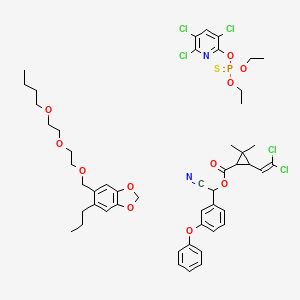
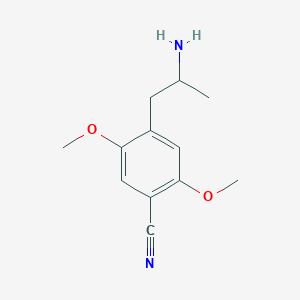


![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
